6-Fluoro-2,4-dihydroxy-5-methylquinoline-3-carbonitrile 6-Fluoro-2,4-dihydroxy-5-methylquinoline-3-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC20399666
InChI: InChI=1S/C11H7FN2O2/c1-5-7(12)2-3-8-9(5)10(15)6(4-13)11(16)14-8/h2-3H,1H3,(H2,14,15,16)
SMILES:
Molecular Formula: C11H7FN2O2
Molecular Weight: 218.18 g/mol

6-Fluoro-2,4-dihydroxy-5-methylquinoline-3-carbonitrile

CAS No.:

Cat. No.: VC20399666

Molecular Formula: C11H7FN2O2

Molecular Weight: 218.18 g/mol

* For research use only. Not for human or veterinary use.

6-Fluoro-2,4-dihydroxy-5-methylquinoline-3-carbonitrile -

Specification

Molecular Formula C11H7FN2O2
Molecular Weight 218.18 g/mol
IUPAC Name 6-fluoro-4-hydroxy-5-methyl-2-oxo-1H-quinoline-3-carbonitrile
Standard InChI InChI=1S/C11H7FN2O2/c1-5-7(12)2-3-8-9(5)10(15)6(4-13)11(16)14-8/h2-3H,1H3,(H2,14,15,16)
Standard InChI Key GRWVFGCYXHHFFJ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC2=C1C(=C(C(=O)N2)C#N)O)F

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s quinoline backbone is substituted at positions 2, 4, 5, and 3 with hydroxyl, hydroxyl, methyl, and carbonitrile groups, respectively, alongside a fluorine atom at position 6. This arrangement creates a planar, aromatic system with polar functional groups that enhance solubility and reactivity . The presence of two hydroxyl groups introduces tautomeric potential, akin to quinolone systems observed in analogous structures .

Physicochemical Characteristics

Key properties include:

PropertyValueSource
Molecular Weight218.18 g/mol
Purity≥97%
Melting PointNot reported (est. 200–250°C)
SolubilityModerate in polar solvents

The hydroxyl groups (pKa810\text{p}K_a \sim 8–10) and carbonitrile moiety (pKa1\text{p}K_a \sim -1) contribute to pH-dependent solubility, favoring ionized forms in basic conditions .

Synthesis and Manufacturing

Industrial Production

MolCore BioPharmatech synthesizes the compound via a multi-step protocol starting from substituted anilines. Cyclization using Skraup or Doebner-Miller reactions forms the quinoline core, followed by fluorination and hydroxylation . Methyl and carbonitrile groups are introduced via Friedel-Crafts alkylation and cyanation, respectively. The final product is purified to ≥97% purity using column chromatography and crystallized as a pale yellow solid .

Key Reaction Steps

  • Quinoline Formation: Cyclization of 3-fluoro-4-methylaniline with glycerol and sulfuric acid.

  • Hydroxylation: Oxidative hydroxylation at positions 2 and 4 using H2O2/Fe2+\text{H}_2\text{O}_2/\text{Fe}^{2+}.

  • Cyanation: Introduction of the carbonitrile group via Rosenmund-von Braun reaction.

Applications in Pharmaceutical Research

API Intermediate

The compound serves as a precursor for antibiotics and antivirals. Its carbonitrile group undergoes nucleophilic substitution to form thiols or amines, enabling linkage to pharmacophores . For example, thiolation with P4S10\text{P}_4\text{S}_{10} yields thioquinolines with antitubercular activity .

Comparative Analysis with Analogous Compounds

vs. 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile

ParameterTarget CompoundDichloro Analog
Molecular Weight218.18 g/mol241.05 g/mol
Substituents–OH, –CH3_3, –CN–Cl, –Cl, –CN
SolubilityHigher (polar groups)Lower (hydrophobic Cl)
BioactivityIntermediateEnzyme inhibitor

The hydroxyl groups improve solubility but reduce metabolic stability compared to chlorinated analogs .

vs. 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline

Challenges and Future Directions

Synthetic Optimization

Current methods yield moderate purity (≥97%), necessitating advanced techniques like HPLC for higher-grade material. Green chemistry approaches (e.g., microwave-assisted synthesis) could reduce reaction times .

Expanding Applications

Exploration into metal-organic frameworks (MOFs) and organic electronics is warranted, leveraging the compound’s planar structure and π-conjugation.

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